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Compound Name: 2-(Chloromethyl)-4-methylquinazoline

Cat. No.: B046745

An In-depth Technical Guide to the Chemical Reactivity Profile of 2-(Chloromethyl)-4-methylquinazoline

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of medicinal chemistry and synthetic organic chemistry, 2-(Chloromethyl)-4-methylquinazoline stands out as a highly valuable ant
—a privileged scaffold found in numerous biologically active compounds—with a highly reactive chloromethyl group at the 2-position.[1][2] This strate
utility.[3][4] The reactivity of this molecule is overwhelmingly dictated by the chloromethyl substituent, which serves as a handle for introducing a vast
depth exploration of the synthesis, core reactivity, and practical application of 2-(Chloromethyl)-4-methylquinazoline, offering field-proven insights f

Physicochemical Properties & Safety Profile

A foundational understanding of a reagent's properties is critical before its use in any synthetic protocol.

Property Value

CAS Number 109113-72-6

Molecular Formula C10HsCIN2

Molecular Weight 192.64 g/mol

Appearance White to off-white or yellow crystalline solid

Melting Point 61-65 °C

Solubility Sparingly soluble in water, moderate solubility in organic solvents

Safety & Handling: 2-(Chloromethyl)-4-methylquinazoline is classified as a hazardous substance.[7] The presence of the reactive chloromethyl gra
harmful if swallowed, may cause an allergic skin reaction, and can cause serious eye damage.[6] Therefore, it must be handled with appropriate pers
fume hood. For storage, it should be kept in a tightly sealed, light-resistant container, protected from moisture and heat, and stored away from strong

Synthesis: Forging the Key Intermediate

The reliable synthesis of 2-(Chloromethyl)-4-methylquinazoline is a prerequisite for its widespread application. While several routes exist, the most
aminoacetophenone derivative and chloroacetonitrile, typically catalyzed by an acid.[8]

One well-documented procedure uses 1-(2-aminophenyl)-ethanone (o-aminoacetophenone) and chloroacetonitrile with hydrogen chloride gas in an &
compound in good yield, making it suitable for large-scale production.[8]
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Fig. 1: Common synthetic route to the title compol

Alternative methods involving different catalysts or starting materials have also been reported, aiming to improve yield and purity under varied conditi
starting materials.

The Core Reactivity Profile: An Electrophile Primed for Action

The chemical behavior of 2-(Chloromethyl)-4-methylquinazoline is dominated by the electrophilic carbon of the chloromethyl group. This position is
the adjacent quinazoline ring system. This makes it an excellent substrate for S_N2 (bimolecular nucleophilic substitution) reactions.[3]

2-(Chloromethyl)-4-methylquinazoline
(Electrophile)

Sn2 Reaction

Nucleophil‘;s (Nu™)

S-Nucleophiles (oF]
(RSH, Thiophenols) (RC

Forms C-N bond Forms C-S bond

N-Nucleophiles
(R2NH, Anilines)

Substitutig 'n Products

(2-(Aminomethyl)-4-methquuinazo|ines) (2-(Thio-methyl)-4-methquuinazolines)

Click to download full resolution via product page

Fig. 2: Overview of nucleophilic substitution reacti

Reactions with N-Nucleophiles: Building Blocks for Bioactive Molecules

The most extensively documented reactions involve nitrogen-based nucleophiles, particularly primary and secondary amines.[1] This reactivity is the
research has focused on preparing 2-(substituted-aminomethyl)-4-methylquinazoline derivatives as potential anticancer agents.[1]
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* Mechanism & Causality: The reaction proceeds via a classical S_N2 pathway. An amine, acting as the nucleophile, attacks the electrophilic methyl
carbonate, is typically added to neutralize the HCI generated during the reaction, driving the equilibrium towards the product. The choice of an appi
the reaction.[10]

» Scope: A wide variety of nucleophiles can be used, including:
o Aliphatic amines (primary and secondary)
o Anilines and other aromatic amines
o Heterocyclic amines (e.g., piperidine, morpholine)

The introduction of different aromatic and heteroaromatic amines has yielded compounds with significant antiproliferative effects against various canc
high-throughput screening.

Reactions with S-Nucleophiles: Introducing Sulfur Functionality
Thiols (R-SH) and thiophenols are potent nucleophiles and react readily with 2-(Chloromethyl)-4-methylquinazoline.[11][12]

* Mechanism & Causality: The high nucleophilicity of the sulfur atom, particularly in its thiolate form (RS~), makes this reaction very efficient.[12] The
reactive thiolate anion. This anion then displaces the chloride in a clean S_N2 reaction to form a thioether linkage.[13]

« Applications: The resulting thioether derivatives are valuable intermediates themselves. The sulfur atom can be further oxidized to sulfoxides or sul
of the parent molecule.

Reactions with O-Nucleophiles: Accessing Ether Derivatives

Alcohols and phenols can also serve as nucleophiles, although they are generally less reactive than amines or thiols.

* Mechanism & Causality: To facilitate the reaction with less nucleophilic alcohols or phenols, a strong base (e.g., sodium hydride, NaH) is often requ
nucleophilicity of the oxygen atom, allowing it to effectively displace the chloride ion. The reaction leads to the formation of ether derivatives.

Cyclization Reactions

The inherent structure of 2-(Chloromethyl)-4-methylquinazoline, possessing both an electrophilic center and nucleophilic nitrogen atoms within the
than intermolecular substitutions, tethering a nucleophile to another part of the molecule can lead to the formation of novel fused heterocyclic system:

Application Spotlight: A Key Intermediate in Drug Discovery
The reactivity profile of 2-(Chloromethyl)-4-methylquinazoline makes it a crucial building block in the synthesis of pharmaceuticals.[4][15]

« Anticancer Agents: Many potent kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR), feature a quinazoline co
chloromethyl handle allows for the rapid generation of analogs to optimize potency, selectivity, and pharmacokinetic properties.[16]

« Antidiabetic Drugs: The compound is a documented intermediate in the synthesis of Linagliptin, a DPP-4 inhibitor used for the treatment of type 2 ¢

Experimental Protocols: A Practical Guide

The following protocols are representative of the core reactivity of 2-(Chloromethyl)-4-methylquinazoline.

Protocol 1: Synthesis of 2-(Chloromethyl)-4-methylquinazoline

This protocol is adapted from established literature procedures.[8]
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Methodology:

Start: Charge Reactants

Add o-aminoacetophenone,
chloroacetonitrile, and 1,4-dioxane
to a three-necked flask.

\
Cool the mixture to ~10°C
in an ice bath with stirring.
\

Slowly add HCI solution,
keeping the temperature below 15°C.
\

Stir the reaction at 10°C
for ~20 hours.

\

Work-up: Pour mixture into
pre-cooled NaOH solution (0°C).

Y
[Stir at 5°C for 30 minutesj

to precipitate the product.

Y

Filter the solid and wash
the filter cake with water.

Y

Purify by recrystallization
from acetonitrile/petroleum ether.

End: Isolate Pure Product
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Fig. 3: Workflow for the synthesis of the title compc

» Reaction Setup: In a 250 mL three-necked flask equipped with a stirrer and thermometer, add o-aminoacetophenone (27.0g, 0.20 mol), chloroacett

« Acid Addition: Cool the stirred mixture in an ice bath to 10°C. Slowly add hydrochloric acid solution (150 mL) dropwise, ensuring the internal tempe

» Reaction: After the addition is complete, continue stirring the mixture at 10°C for 20 hours.[8]

» Work-up and Quenching: In a separate beaker, prepare a pre-cooled solution of 50% sodium hydroxide (450 mL) at 0°C. Pour the reaction mixture

» Precipitation: Stir the resulting mixture at 5°C for 30 minutes to allow for complete precipitation of the product.[8]
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Isolation and Purification: Collect the solid product by filtration. Wash the filter cake thoroughly with water. Purify the crude product by recrystallizati

Protocol 2: General Procedure for Nucleophilic Substitution with an Amine

This protocol is a generalized procedure based on common literature methods.[10]

Methodology:

Reaction Setup: To a solution of 2-(Chloromethyl)-4-methylquinazoline (1.0 eq) in a suitable solvent (e.g., isopropanol, 10 mL/mmol), add the de
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). Typically, reactions run fo
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure.
Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodiul

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silic

Conclusion

2-(Chloromethyl)-4-methylquinazoline is a powerful and versatile electrophilic building block. Its reactivity is centered on the chloromethyl group at

oxygen nucleophiles. This predictable and robust reactivity profile, coupled with the biological significance of the quinazoline scaffold, cements its sta

metabolic diseases. A thorough understanding of its handling, synthesis, and reaction patterns, as outlined in this guide, is essential for any scientist |
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' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea
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